molecular formula C13H18N2O2 B11874514 Cyclohexyl 3,4-diaminobenzoate

Cyclohexyl 3,4-diaminobenzoate

Cat. No.: B11874514
M. Wt: 234.29 g/mol
InChI Key: FOJCZSAZIXCTFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 3,4-diaminobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3,4-diaminobenzoic acid with cyclohexanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3,4-diaminobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives or sulfonated products.

Scientific Research Applications

Cyclohexyl 3,4-diaminobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 3,4-diaminobenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl 3,5-diaminobenzoate: Similar structure but with amino groups at the 3 and 5 positions.

    Cyclohexyl 4-aminobenzoate: Contains only one amino group at the 4 position.

    Cyclohexyl 2,4-diaminobenzoate: Amino groups at the 2 and 4 positions.

Uniqueness

Cyclohexyl 3,4-diaminobenzoate is unique due to the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules. This positioning may confer distinct properties compared to its analogs, making it valuable for specific applications .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

cyclohexyl 3,4-diaminobenzoate

InChI

InChI=1S/C13H18N2O2/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h6-8,10H,1-5,14-15H2

InChI Key

FOJCZSAZIXCTFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC(=C(C=C2)N)N

Origin of Product

United States

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